molecular formula C20H29N5O B6435030 4-{[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one CAS No. 2549016-77-3

4-{[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one

Cat. No. B6435030
CAS RN: 2549016-77-3
M. Wt: 355.5 g/mol
InChI Key: GRBPSTSXHYMXDS-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a pyrimidine ring, which is a heterocyclic aromatic ring with two nitrogen atoms. It also has a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to increase solubility and bioavailability . The compound also contains a dihydropyridinone group, which is often found in calcium channel blockers .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrimidine ring, followed by the addition of the piperazine ring and the dihydropyridinone group. The exact synthesis process would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. X-ray diffraction or NMR spectroscopy could be used to determine the structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The pyrimidine ring might undergo reactions such as substitution or addition. The piperazine ring could be involved in reactions with acids or bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical, it might interact with certain receptors or enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, it might be toxic or hazardous if ingested, inhaled, or in contact with skin .

Future Directions

Future research on this compound could involve studying its potential uses, improving its synthesis process, or investigating its mechanism of action .

properties

IUPAC Name

4-[[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N5O/c1-15-21-17(20(2,3)4)13-18(22-15)25-10-8-24(9-11-25)14-16-6-7-23(5)19(26)12-16/h6-7,12-13H,8-11,14H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBPSTSXHYMXDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)CC3=CC(=O)N(C=C3)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[4-(6-Tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one

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